

Comparative Analysis of the LMTK3 Inhibitor C36 Across Various Cell Lines

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Compound of Interest		
Compound Name:	C24H36CINO	
Cat. No.:	B15171582	Get Quote

Disclaimer: The molecular formula **C24H36CINO** provided in the topic does not correspond to the well-characterized Lemur Tyrosine Kinase 3 (LMTK3) inhibitor, C36. This guide will focus on the experimental data available for C36, a potent and selective LMTK3 inhibitor, due to the substantial research on its effects in different cell lines.

This guide provides a comparative overview of the biological effects of the small molecule LMTK3 inhibitor, C36, in various cancer cell lines. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of C36's performance and to provide detailed experimental context.

Mechanism of Action

C36 is a highly selective small molecule inhibitor of Lemur Tyrosine Kinase 3 (LMTK3), a protein kinase implicated in the progression of various cancers.[1][2][3] LMTK3 promotes tumor growth, invasion, metastasis, and therapy resistance.[4] C36 exerts its inhibitory effect in a mixed-type fashion, suggesting it interacts with both the ATP-binding site and the substrate-binding site of the LMTK3 kinase domain.[1][2][3] Inhibition of LMTK3 by C36 leads to decreased cell proliferation and increased apoptosis in cancer cells.[1][2][3]

Data Presentation: Effects of C36 on Cancer Cell Lines



The following tables summarize the quantitative data on the effects of C36 on various human cancer cell lines.

Table 1: IC50 Values of C36 in Breast Cancer Cell Lines

Cell Line	Description	IC50 (μM)
MCF7	Estrogen receptor-positive (ER+) breast cancer	16.19
T47D	Estrogen receptor-positive (ER+) breast cancer	18.38
MDA-MB-231	Triple-negative breast cancer	17.26

Data from a 72-hour cell viability assay.[1]

Table 2: Growth Inhibition of C36 on the NCI-60 Panel of Human Tumor Cell Lines



Cancer Type	Cell Line	Growth Percent (%)
Leukemia	CCRF-CEM	-61.44
K-562	-58.31	
MOLT-4	-62.83	
RPMI-8226	-78.41	
SR	-63.53	
Non-Small Cell Lung	A549/ATCC	-55.21
EKVX	-47.88	
HOP-62	-62.25	
HOP-92	-68.32	
NCI-H226	-55.82	
NCI-H23	-58.62	
NCI-H322M	-56.71	
NCI-H460	-61.21	
NCI-H522	-67.63	
Colon Cancer	COLO 205	-66.86
HCT-116	-62.37	
HCT-15	-62.21	
HT29	-64.44	
KM12	-62.83	
SW-620	-60.84	
CNS Cancer	SF-268	-64.84
SF-295	-71.29	
SF-539	-60.91	



SNB-19	-63.58	
SNB-75	-66.89	
U251	-65.34	
Melanoma	LOX IMVI	-72.68
MALME-3M	-63.74	
M14	-66.38	
SK-MEL-2	-58.85	
SK-MEL-28	-61.02	
SK-MEL-5	-63.46	
UACC-257	-65.29	
UACC-62	-67.48	
Ovarian Cancer	IGROV1	-61.53
OVCAR-3	-64.21	
OVCAR-4	-61.73	
OVCAR-5	-63.29	
OVCAR-8	-60.48	
NCI/ADR-RES	-57.75	
SK-OV-3	-59.84	
Renal Cancer	786-0	-65.21
A498	-68.21	
ACHN	-63.35	
CAKI-1	-64.71	
RXF 393	-61.34	
SN12C	-62.84	



TK-10	-63.28	-
UO-31	-64.29	_
Prostate Cancer	PC-3	-60.21
DU-145	-61.84	
Breast Cancer	MCF7	-63.29
MDA-MB-231	-62.84	
HS 578T	-60.21	
BT-549	-64.35	
T-47D	-61.71	_
MDA-MB-468	-58.84	

Screening performed at a single dose of 10 μ M for 24 hours. Negative values indicate cell lethality.[1]

Experimental Protocols

- Cell Lines: MCF7, T47D, MDA-MB-231.
- Procedure: Cells were seeded in 96-well plates and treated with increasing concentrations of C36 for 72 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay. The absorbance was measured at a specific wavelength, and the IC50 values were calculated from the doseresponse curves.[1]
- Cell Lines: A panel of 60 different human tumor cell lines representing leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.
- Procedure: The cell lines were treated with a single dose of 10 μM C36 for 24 hours. The
 percentage of cell growth was determined by spectrophotometry, measuring the optical



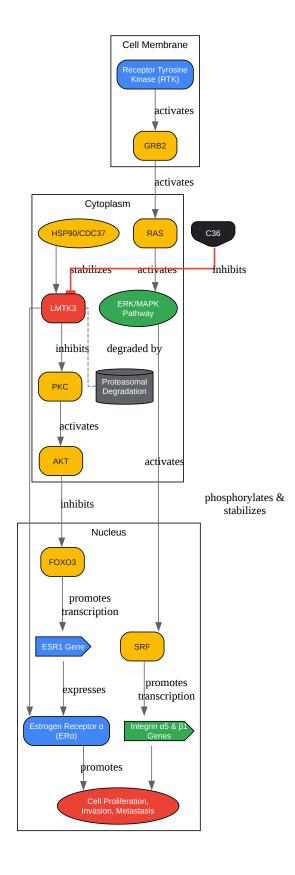
density at the beginning and end of the incubation period. The results are expressed as a percentage of the growth of untreated control cells.[1]

- Cell Lines: MCF7, T47D, MDA-MB-231.
- Procedure: Cells were treated with C36 for a specified period. Apoptosis was quantified using Annexin V and 7-AAD (7-amino-actinomycin D) staining followed by flow cytometry.
 Annexin V identifies early apoptotic cells by binding to phosphatidylserine on the outer leaflet of the plasma membrane, while 7-AAD is a fluorescent DNA intercalator that stains late apoptotic and necrotic cells with compromised membrane integrity.[1]

Signaling Pathways and Visualizations

LMTK3 is involved in multiple signaling pathways that promote tumorigenesis. C36, by inhibiting LMTK3, modulates these pathways to exert its anti-cancer effects.





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Caption: LMTK3 signaling pathways and the inhibitory action of C36.





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Caption: Workflow for determining cell viability and IC50 values.

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